

# 4-(Pyrimidin-5-yl)benzaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)benzaldehyde

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An In-Depth Technical Guide to **4-(Pyrimidin-5-yl)benzaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

## Core Characteristics and Significance

**4-(Pyrimidin-5-yl)benzaldehyde** is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.<sup>[1][2]</sup> Its structure uniquely combines a benzaldehyde moiety, a versatile chemical handle for a wide array of organic transformations, with a pyrimidine ring, a privileged scaffold in drug discovery due to its presence in the nucleobases of DNA and RNA.<sup>[3][4]</sup> This hybrid architecture makes it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.<sup>[1][3]</sup> The compound typically appears as a pale yellow to light brown solid and is moderately soluble in common organic solvents like dichloromethane and ethanol, with lower solubility in water.<sup>[3]</sup>

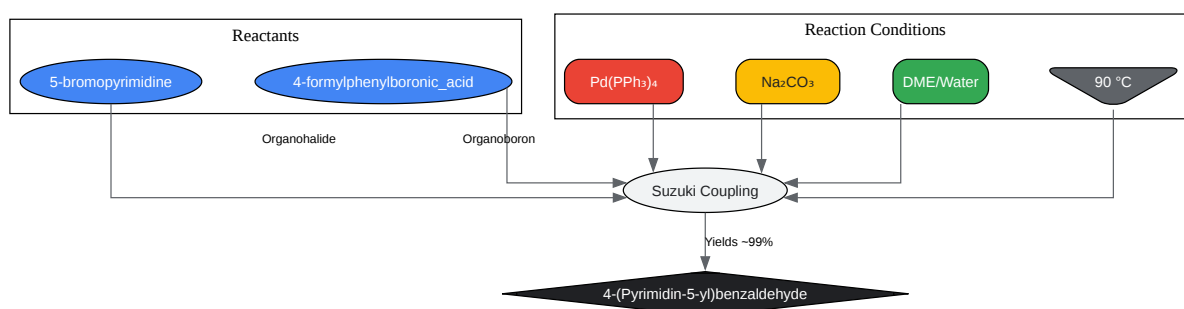
The presence of the nitrogen-containing pyrimidine ring influences the electronic properties of the entire molecule, making it a key intermediate for developing novel pharmaceuticals, agrochemicals, and functional materials.<sup>[2]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O	[1][3][5][6][7]
Molecular Weight	184.19 g/mol	[1][3][6][7]
CAS Number	198084-12-7	[1][3][5][6]
Appearance	Pale yellow to light brown powder/solid	[3]
Melting Point	145-149 °C	[6][8]
Boiling Point	369.1 °C at 760 mmHg	[7][8]
Synonyms	5-(4-Formylphenyl)pyrimidine, 4-(5-Pyrimidinyl)benzaldehyde	[1][3][9]

## Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient synthesis of **4-(pyrimidin-5-yl)benzaldehyde** is achieved through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high tolerance for various functional groups (like the aldehyde present in the target molecule), its relatively mild conditions, and its high yields. The core of this process involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

In this specific synthesis, 5-bromopyrimidine serves as the organohalide, and 4-formylphenylboronic acid is the organoboron partner.[6] The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), facilitates the formation of a new carbon-carbon bond between the pyrimidine and phenyl rings. A base, such as sodium carbonate, is essential for the transmetalation step of the catalytic cycle.[6]



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Caption: Workflow for the Suzuki-Miyaura synthesis of **4-(pyrimidin-5-yl)benzaldehyde**.

## Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[6]

- **Reaction Setup:** To a round-bottom flask, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
- **Solvent Addition:** Add a 4:1 mixture of dimethoxyethane (DME) and water to the flask. The concentration should be approximately 0.1 M with respect to the 5-bromopyrimidine.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05-0.1 eq.) to the stirred solution.
- **Heating:** Heat the reaction mixture to 90 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
- **Quenching and Extraction:** After cooling to room temperature, quench the reaction with water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as

dichloromethane or ethyl acetate.

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel to yield the pure **4-(pyrimidin-5-yl)benzaldehyde**.

## Chemical Reactivity and Applications

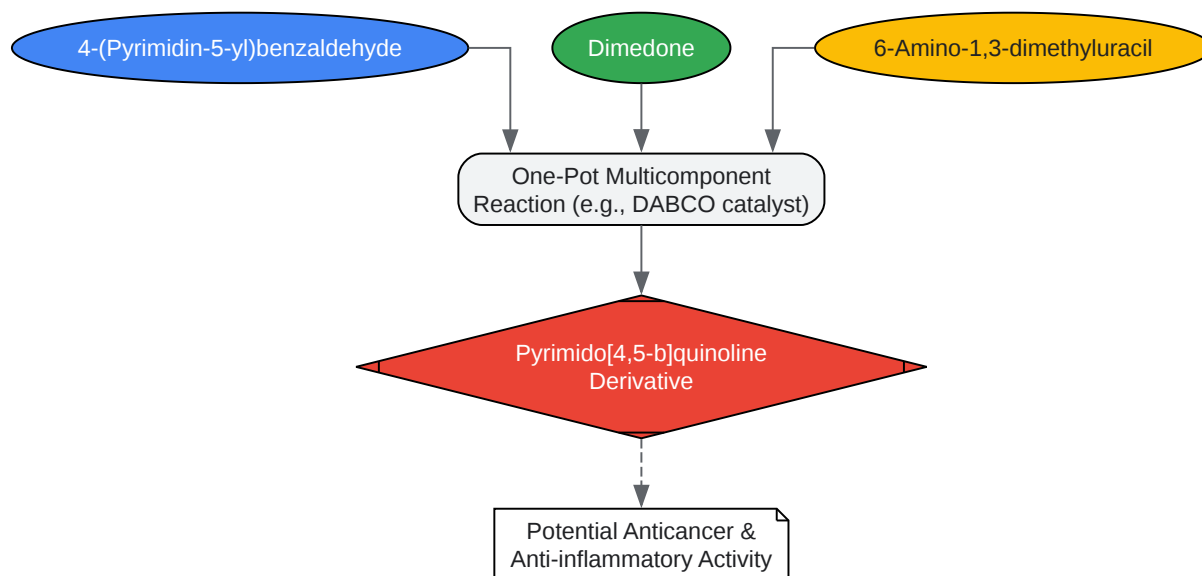
The reactivity of **4-(pyrimidin-5-yl)benzaldehyde** is dominated by its two principal functional groups: the aldehyde and the pyrimidine ring.

- **Aldehyde Reactivity:** The aldehyde group is a primary site for nucleophilic addition.<sup>[3]</sup> Its electrophilic carbonyl carbon readily reacts with nucleophiles, making it a key component in various condensation and olefination reactions, such as the Knoevenagel, Claisen-Schmidt, and Wittig reactions.<sup>[2]</sup> This reactivity is fundamental to its use as a building block for constructing larger, more complex molecular architectures.<sup>[2]</sup>
- **Pyrimidine Moiety:** The pyrimidine ring, along with the formyl group, acts as an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution.<sup>[2]</sup> More importantly, the pyrimidine core is a well-established pharmacophore with inherent biological relevance.<sup>[2][4]</sup> Its inclusion in a molecular structure can facilitate interactions with biological targets and improve pharmacokinetic properties.

## Application in the Synthesis of Bioactive Heterocycles

A significant application of **4-(pyrimidin-5-yl)benzaldehyde** is in multicomponent reactions to form fused heterocyclic systems. For instance, it serves as the aldehyde component in the synthesis of pyrimido[4,5-b]quinolines.<sup>[10]</sup> These compounds are of high interest in medicinal chemistry due to their reported biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.<sup>[4][10]</sup>

In a typical one-pot reaction, **4-(pyrimidin-5-yl)benzaldehyde** is condensed with a 1,3-dicarbonyl compound (like dimedone) and an amino-pyrimidine (like 6-amino-1,3-dimethyluracil) to rapidly construct the complex pyrimido[4,5-b]quinoline scaffold.<sup>[10]</sup>



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Caption: Application in synthesizing bioactive pyrimido[4,5-b]quinoline derivatives.

## Experimental Protocol: Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative

This protocol is a representative example based on similar reported multicomponent reactions. [\[10\]](#)

- **Reactant Mixing:** In a reaction vessel, combine **4-(pyrimidin-5-yl)benzaldehyde** (1.0 eq.), dimedone (1.0 eq.), and 6-amino-1,3-dimethyluracil (1.0 eq.).
- **Catalyst Addition:** Add a catalytic amount of a basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, ~15 mol%).
- **Reaction Conditions:** Heat the mixture under solvent-free conditions at 90-100 °C for the time specified by the reaction monitoring (typically a few hours).

- Workup: After the reaction is complete (as determined by Thin Layer Chromatography), cool the mixture to room temperature.
- Isolation: Add ethanol to the solidified crude product and heat to reflux. Cool the solution to crystallize the product.
- Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrimido[4,5-b]quinoline derivative.

## Conclusion

**4-(Pyrimidin-5-yl)benzaldehyde** is a strategically important chemical intermediate. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with the versatile reactivity of its aldehyde group and the inherent biological relevance of the pyrimidine ring, makes it an invaluable tool for researchers. Its application as a key building block in the construction of complex, bioactive heterocyclic systems underscores its importance in the ongoing quest for novel therapeutic agents in drug discovery and development.

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